An In-depth Technical Guide to 2-Chlorophenethyl Bromide: Chemical Properties and Reactivity
An In-depth Technical Guide to 2-Chlorophenethyl Bromide: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-chlorophenethyl bromide. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the physicochemical characteristics of the compound, summarizes its reactivity profile with a focus on nucleophilic substitution reactions, and provides illustrative experimental protocols and reaction mechanisms.
Chemical Properties
2-Chlorophenethyl bromide, with the CAS number 16793-91-2, is a halogenated aromatic compound. Its chemical structure consists of a benzene ring substituted with a chlorine atom at the ortho position and a bromoethyl group. This substitution pattern imparts specific reactivity to the molecule, making it a useful intermediate in organic synthesis.
The key physicochemical properties of 2-chlorophenethyl bromide are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2-Bromoethyl)-2-chlorobenzene | [1] |
| Synonyms | o-Chlorophenethyl bromide, 2-(2-Chlorophenyl)ethyl bromide | [2] |
| CAS Number | 16793-91-2 | [3] |
| Molecular Formula | C₈H₈BrCl | [3] |
| Molecular Weight | 219.51 g/mol | [3] |
| Appearance | Colorless to yellow liquid or white to off-white crystalline powder | [1][2] |
| Boiling Point | 110-112 °C at 10 mmHg | |
| Density | 1.4569 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5707 | |
| Solubility | Sparingly soluble in water | [2] |
| Flash Point | > 110 °C (> 230 °F) - closed cup |
Reactivity and Synthetic Applications
The reactivity of 2-chlorophenethyl bromide is primarily dictated by the presence of the bromoethyl group. The carbon atom attached to the bromine is electrophilic and susceptible to nucleophilic attack, making the compound an excellent substrate for Sₙ2 reactions. The bromine atom serves as a good leaving group, facilitating the substitution by a wide range of nucleophiles.
Nucleophilic Substitution Reactions
2-Chlorophenethyl bromide readily undergoes nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols. These reactions are fundamental in constructing more complex molecules and are widely employed in the synthesis of pharmaceuticals and other fine chemicals.
The general mechanism for the Sₙ2 reaction of 2-chlorophenethyl bromide is depicted below. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon is chiral.[4]
Figure 1: General Sₙ2 reaction mechanism for 2-chlorophenethyl bromide.
N-Alkylation of Amines
A prominent application of 2-chlorophenethyl bromide is the N-alkylation of primary and secondary amines to furnish the corresponding N-substituted phenethylamines. This reaction is a key step in the synthesis of various heterocyclic compounds and pharmacologically active molecules. For instance, the reaction with morpholine would yield 4-(2-chlorophenethyl)morpholine, a potential building block in drug discovery.
The general workflow for such a reaction involves the amine acting as the nucleophile, a base to neutralize the generated hydrobromic acid, and a suitable solvent.
Figure 2: General experimental workflow for N-alkylation using 2-chlorophenethyl bromide.
Experimental Protocols
While specific experimental procedures for 2-chlorophenethyl bromide are not abundantly available in open literature, a representative protocol for the N-alkylation of an amine can be adapted from established methods for similar electrophiles.[5] The following is a generalized procedure for the synthesis of a tertiary amine using 2-chlorophenethyl bromide.
Synthesis of 4-(2-Chlorophenethyl)morpholine
Materials:
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2-Chlorophenethyl bromide
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Morpholine
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Anhydrous Potassium Carbonate (K₂CO₃)
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Acetonitrile (anhydrous)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.1 equivalents) and anhydrous acetonitrile.
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Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
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Addition of Electrophile: While stirring the mixture, add 2-chlorophenethyl bromide (1.0 equivalent) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-chlorophenethyl)morpholine.
Safety and Handling
2-Chlorophenethyl bromide is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage. It is also suspected of causing respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chlorophenethyl bromide is a versatile reagent in organic synthesis, primarily utilized for its ability to act as an electrophile in nucleophilic substitution reactions. Its well-defined chemical properties and predictable reactivity make it a valuable building block for the synthesis of a wide range of compounds, particularly in the pharmaceutical industry. A thorough understanding of its reactivity, coupled with appropriate handling procedures, is essential for its effective and safe use in a research and development setting.
